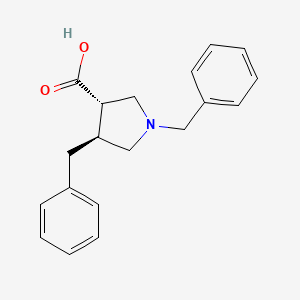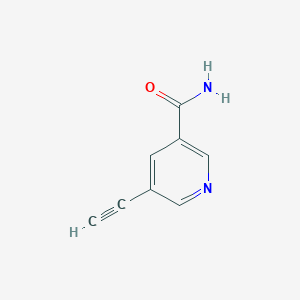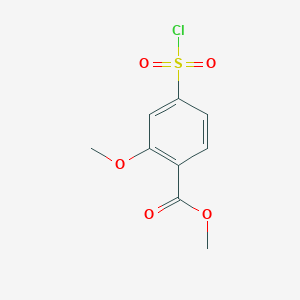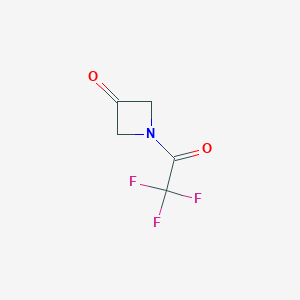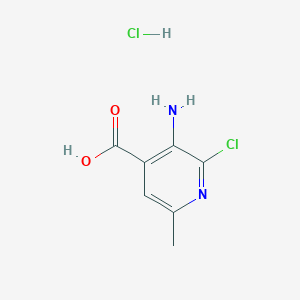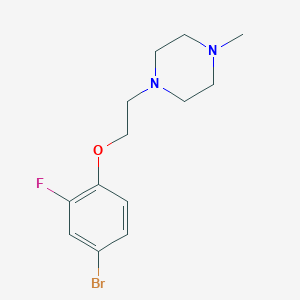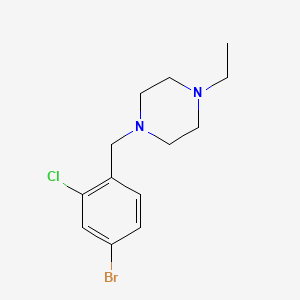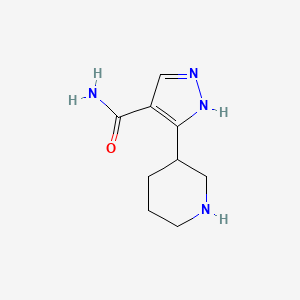![molecular formula C11H12ClN3O2 B1529063 1-[3-(aminomethyl)phenyl]-1H-pyrazole-3-carboxylic acid hydrochloride CAS No. 1803567-11-4](/img/structure/B1529063.png)
1-[3-(aminomethyl)phenyl]-1H-pyrazole-3-carboxylic acid hydrochloride
Overview
Description
1-[3-(Aminomethyl)phenyl]-1H-pyrazole-3-carboxylic acid hydrochloride is an organic compound of significant interest due to its versatile applications in various fields of science. This compound contains a pyrazole ring substituted with an aminomethylphenyl group, offering a unique structure that facilitates various chemical reactions and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(aminomethyl)phenyl]-1H-pyrazole-3-carboxylic acid hydrochloride generally involves multiple steps:
Formation of Pyrazole Ring: The pyrazole ring is typically formed by the cyclization of a hydrazine derivative with a 1,3-dicarbonyl compound.
Substitution Reaction: The aminomethylphenyl group is introduced via substitution reactions. This often involves reacting the pyrazole ring with an appropriate aminomethylbenzene derivative.
Hydrochloride Salt Formation: Finally, the hydrochloride salt is prepared by treating the compound with hydrochloric acid, enhancing its stability and solubility.
Industrial Production Methods: In an industrial setting, the production methods involve scaling up the synthetic route with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Under suitable conditions, the aminomethyl group can undergo oxidation to form a corresponding imine or amine oxide.
Reduction: The compound may be reduced, especially at the carboxylic acid group, to produce derivatives like alcohols.
Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction Reagents: Reduction is often carried out using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Electrophilic aromatic substitutions often utilize reagents like halogens (Br₂, Cl₂) and nitrating mixtures (HNO₃/H₂SO₄).
Oxidation Products: Imine and amine oxide derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted aromatic derivatives depending on the reagent used.
Scientific Research Applications
The compound's structure allows for extensive applications in research and industry:
Chemistry: As an intermediate in the synthesis of more complex molecules, especially in pharmaceuticals.
Medicine: Research into its potential therapeutic effects, particularly in areas like anti-inflammatory and anticancer research.
Industry: Use in the production of specialized materials and in the development of novel catalysts.
Mechanism of Action
The compound's mechanism of action is often tied to its ability to interact with specific molecular targets:
Molecular Targets: Enzymes, receptors, and nucleic acids can all interact with this compound, given its various functional groups.
Pathways Involved: By modulating enzyme activity or receptor function, the compound can influence metabolic pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
1-[3-(aminomethyl)phenyl]-1H-pyrazole-3-carboxylic acid hydrochloride stands out due to its structural versatility. Compared to similar compounds like pyrazole-4-carboxylic acid or aminophenylpyrazole derivatives, it offers a unique combination of functional groups that can interact in diverse chemical and biological contexts.
List of Similar Compounds:Pyrazole-4-carboxylic acid
1-(3-Aminophenyl)pyrazole
1-(4-Aminophenyl)pyrazole
1-(3-Hydroxymethylphenyl)pyrazole
These compounds, while sharing a core pyrazole structure, vary in their substituents, which influences their reactivity and applications.
Properties
IUPAC Name |
1-[3-(aminomethyl)phenyl]pyrazole-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2.ClH/c12-7-8-2-1-3-9(6-8)14-5-4-10(13-14)11(15)16;/h1-6H,7,12H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQFNUHFMQQGAKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC(=N2)C(=O)O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




